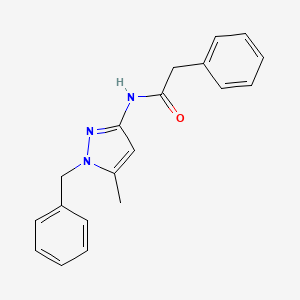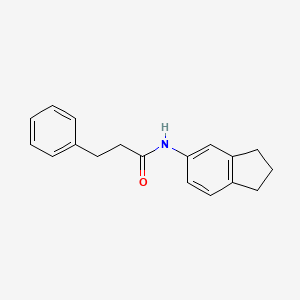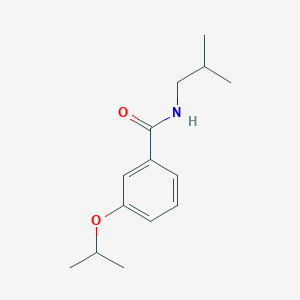
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenylacetamide
Overview
Description
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenylacetamide, also known as BMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPPA is a pyrazole derivative that exhibits a wide range of biological activities, making it an attractive candidate for drug development and other research purposes.
Mechanism of Action
The exact mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenylacetamide is not fully understood, but it is believed to act through multiple pathways. In anti-inflammatory and analgesic effects, this compound is thought to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. In neuroscience, this compound is thought to modulate the activity of certain neurotransmitters by binding to their receptors or by inhibiting their reuptake. In cancer research, this compound is thought to inhibit the growth and proliferation of cancer cells by inducing apoptosis or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, antipsychotic, and anticancer effects. In anti-inflammatory and analgesic effects, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in pain and inflammation. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, leading to anxiolytic and antipsychotic effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, leading to anticancer effects.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenylacetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to exhibit a wide range of biological activities. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the study of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenylacetamide, including:
1. Further exploration of its potential applications in medicinal chemistry, neuroscience, and cancer research.
2. Investigation of its potential toxicity and side effects at higher concentrations.
3. Development of more efficient synthesis methods to increase yield and purity.
4. Investigation of its potential interactions with other drugs and compounds.
5. Exploration of its potential use in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its unique biological activities make it an attractive candidate for drug development and other research purposes. Further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-phenylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In neuroscience, this compound has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, suggesting its potential use in the treatment of neurological disorders such as depression and schizophrenia. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15-12-18(20-19(23)13-16-8-4-2-5-9-16)21-22(15)14-17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCFVVRDTIOJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(aminocarbonyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4416626.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4416632.png)

![4-(methoxymethyl)-6-methyl-2-oxo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B4416659.png)
![3,11-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4416665.png)
![4-[4-(hydroxymethyl)benzoyl]-3-methyl-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B4416671.png)
![ethyl 1-{3-[4-(hydroxymethyl)phenoxy]propyl}piperidine-4-carboxylate hydrochloride](/img/structure/B4416672.png)
![N-(4-methoxyphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4416679.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4416699.png)
![2-(3,5-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4416714.png)


![N-phenyl-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4416728.png)